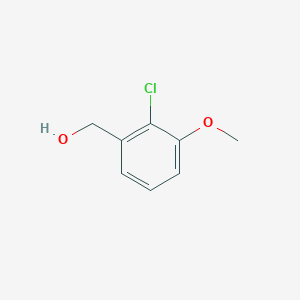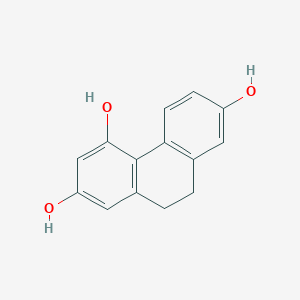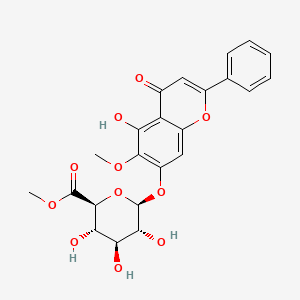
Glaucogenin C mono-D-thevetoside
Descripción general
Descripción
Glaucogenin C mono-D-thevetoside is a compound that can be isolated from the roots of Cynanchum stauntonii . It has a molecular weight of 520.61 and a formula of C28H40O9 .
Molecular Structure Analysis
The molecular structure of Glaucogenin C mono-D-thevetoside was determined by X-ray crystallography . It possesses an unprecedented 13, 14 : 14, 15-disecopregnane-type skeleton .Physical And Chemical Properties Analysis
Glaucogenin C mono-D-thevetoside has a molecular weight of 520.61 and a formula of C28H40O9 . It can be dissolved in DMSO, Pyridine, Methanol, Ethanol, etc .Aplicaciones Científicas De Investigación
Antitumor Activity
Glaucogenin C mono-D-thevetoside has shown promising antitumor properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers. The compound induces apoptosis (programmed cell death) in cancer cells by activating specific cellular pathways . This makes it a potential candidate for developing new anticancer drugs.
Anti-inflammatory Effects
Studies have demonstrated that Glaucogenin C mono-D-thevetoside possesses significant anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways . This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Cardioprotective Properties
Glaucogenin C mono-D-thevetoside has been found to have cardioprotective effects. It can improve heart function and reduce myocardial damage in animal models of heart disease . The compound’s ability to modulate oxidative stress and inflammation in cardiac tissues highlights its potential in developing treatments for cardiovascular diseases.
Antiviral Activity
Research has shown that Glaucogenin C mono-D-thevetoside exhibits antiviral properties against several viruses, including influenza and herpes simplex virus . It interferes with viral replication and enhances the host’s immune response, making it a potential candidate for antiviral drug development.
Neuroprotective Effects
Glaucogenin C mono-D-thevetoside has demonstrated neuroprotective effects in various models of neurodegenerative diseases. It can protect neurons from oxidative stress and apoptosis, which are common features of conditions like Alzheimer’s and Parkinson’s diseases . This suggests its potential use in developing neuroprotective therapies.
Safety and Hazards
Propiedades
IUPAC Name |
(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-14-22(29)24(32-4)23(30)26(35-14)36-17-9-10-27(2)16(11-17)6-7-18-19(27)8-5-15-12-33-28(3)21(15)20(13-34-28)37-25(18)31/h6,12,14,17-24,26,29-30H,5,7-11,13H2,1-4H3/t14-,17+,18-,19+,20-,21-,22-,23-,24+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZJWPGSJWUHPT-FJUGQGNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4CC=C3C2)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glaucogenin C mono-D-thevetoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



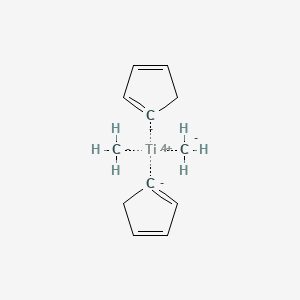
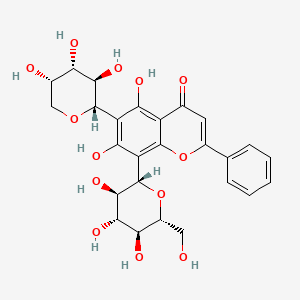

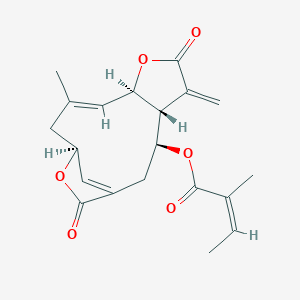

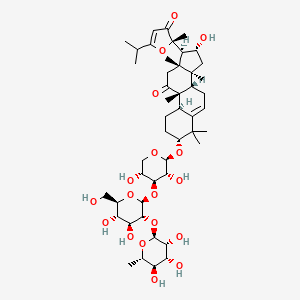
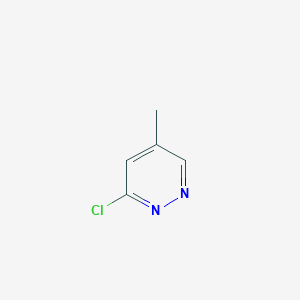
![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)
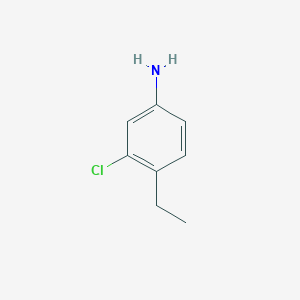
![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)
